5-Amino-7-azaindole

Descripción general

Descripción

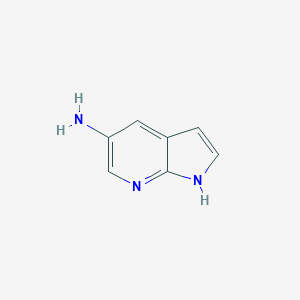

5-Amino-7-azaindole is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Synthesis Analysis

The synthesis of 7-azaindoles often starts from 3-halosubstituted-2-aminopyridines . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles . A recent synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), has been described .Chemical Reactions Analysis

The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases . Numerous investigators have designed and implemented novel synthetic methods for azaindole core units . By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .Physical And Chemical Properties Analysis

5-Amino-7-azaindole is a black solid . It should be stored at 0-8 °C .Aplicaciones Científicas De Investigación

Metal-Catalyzed Cross-Coupling Reactions

Azaindoles, including 5-Amino-7-azaindole, can be obtained by diverse methods, including those involving metal-catalyzed reactions . This core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity . The well-known Sonogashira, Heck, and Suzuki cross-couplings have been used on the synthesis of azaindoles .

Alkali-Amide Controlled Selective Synthesis

A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines has been developed, which can be generated by reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes . The chemoselectivity is counterion dependent, with LiN (SiMe 3) 2 generating 7-azaindolines and KN (SiMe 3) 2 furnishing 7-azaindoles .

Photophysics

7-Azaindole executes a double-proton transfer in alcohols . The extent to which the nonradiative processes differ in alcohols and water has been a topic of discussion .

Design of Kinase Inhibitors

The azaindole framework, including 5-Amino-7-azaindole, has been used in the design of kinase inhibitors . PIM kinases, which have been found to be upregulated in many hematological malignancies and solid tumors, are one of the targets .

Biological Evaluation

5-Amino-7-azaindole analogues have been synthesized and biologically evaluated . Desiccators were utilized to dehydrate the pure chemical over anhydrous calcium sulphate .

Mecanismo De Acción

Target of Action

The primary targets of 5-Amino-7-azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .

Mode of Action

5-Amino-7-azaindole acts as a kinase inhibitor . It binds to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of proteins . This interaction with its targets leads to changes in the biochemical pathways within the cell .

Biochemical Pathways

The inhibition of protein kinases by 5-Amino-7-azaindole affects various biochemical pathways. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The exact downstream effects depend on the specific kinases that are inhibited and the cellular context .

Pharmacokinetics

Azaindoles, in general, have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been found to have good bioavailability and can be finely tuned using the azaindole core instead of other bicyclic fused heterocycles .

Result of Action

The molecular and cellular effects of 5-Amino-7-azaindole’s action depend on the specific kinases it inhibits. In general, kinase inhibitors like 5-Amino-7-azaindole can halt cell division, induce cell differentiation, or trigger programmed cell death (apoptosis) . These effects make 5-Amino-7-azaindole a potential therapeutic agent for a variety of diseases .

Action Environment

The action, efficacy, and stability of 5-Amino-7-azaindole can be influenced by various environmental factors. These factors include the presence of other molecules, pH, temperature, and the specific cellular environment

Safety and Hazards

Direcciones Futuras

The azaindole chemical scaffold has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .

Propiedades

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWBENCHEUFMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471009 | |

| Record name | 5-Amino-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-7-azaindole | |

CAS RN |

100960-07-4 | |

| Record name | 5-Amino-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

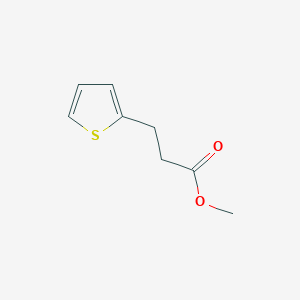

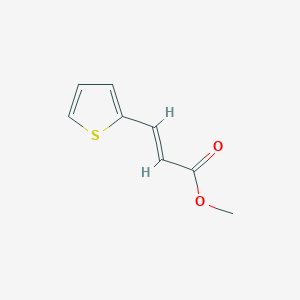

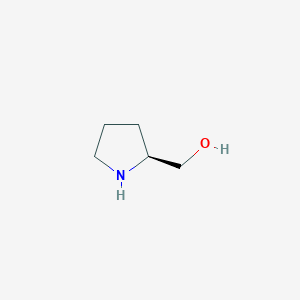

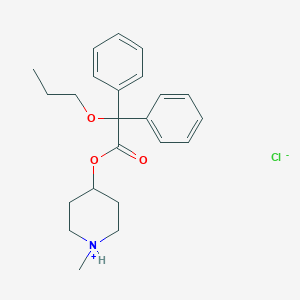

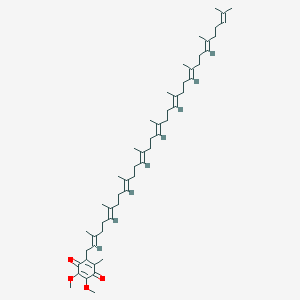

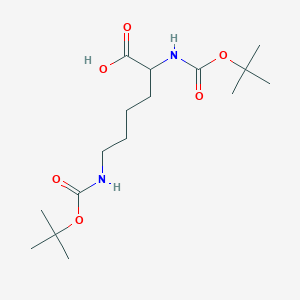

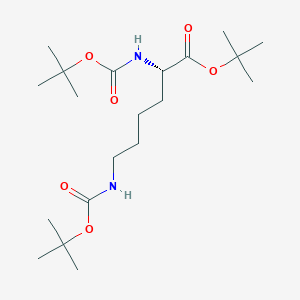

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reported synthesis of 5-Amino-7-azaindole?

A1: The research presents a significantly improved and practical method for synthesizing 5-Amino-7-azaindole. [, ] This is crucial because previous methods were likely inefficient or yielded unsatisfactory results, hindering further research and potential applications of this compound. The new method boasts a 66% overall yield, a considerable improvement, and utilizes a microwave-assisted heteroannulation reaction of a pyridine alkyne as the key step. [, ] This makes the compound more accessible for future investigations into its properties and potential uses.

Q2: What types of reactions could 5-Amino-7-azaindole be used for?

A2: While the provided research focuses on the synthesis of 5-Amino-7-azaindole, its structure suggests potential applications in various chemical reactions. [, ] The presence of both a primary amine and a nitrogen atom in the aromatic system hints at its potential as a versatile building block in heterocyclic chemistry. Further research is needed to explore its reactivity and potential as a reagent in various chemical transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)

![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)